1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 339277-02-0
VCID: VC4584928
InChI: InChI=1S/C25H21ClN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2
SMILES: C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H21ClN2S
Molecular Weight: 416.97

1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

CAS No.: 339277-02-0

Cat. No.: VC4584928

Molecular Formula: C25H21ClN2S

Molecular Weight: 416.97

* For research use only. Not for human or veterinary use.

1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole - 339277-02-0

Specification

CAS No. 339277-02-0
Molecular Formula C25H21ClN2S
Molecular Weight 416.97
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole
Standard InChI InChI=1S/C25H21ClN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2
Standard InChI Key CCPZGAZFKDCECH-UHFFFAOYSA-N
SMILES C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is C₂₅H₂₁ClN₂S, with a molar mass of 416.97 g/mol. Key structural features include:

  • An imidazole ring providing aromatic stability and hydrogen-bonding capacity.

  • A 4-chlorobenzylsulfanyl group introducing steric bulk and electron-withdrawing effects.

  • Allyl and diphenyl substituents enhancing lipophilicity and π-π stacking interactions.

Table 1: Physicochemical Data

PropertyValue
CAS Number339277-02-0
Molecular FormulaC₂₅H₂₁ClN₂S
Molar Mass416.97 g/mol
IUPAC Name2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
SMILESC=CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Topological Polar Surface41.5 Ų

The compound’s solubility remains uncharacterized in common solvents, though its logP value (estimated at 6.2) suggests high lipid membrane permeability.

Synthesis and Optimization

Synthesis follows a multi-step protocol:

Imidazole Core Formation

The imidazole ring is constructed via the Debus-Radziszewski reaction, involving condensation of glyoxal, ammonium acetate, and benzil in acetic acid. This yields 4,5-diphenyl-1H-imidazole-2-thiol as an intermediate.

Functionalization Steps

  • Allylation: Treatment with allyl bromide in DMF/K₂CO₃ introduces the allyl group at N-1 (yield: 72–78%).

  • Sulfanylation: Reaction with 4-chlorobenzyl chloride in ethanol/NaOH attaches the sulfanyl moiety (yield: 65–70%).

Industrial-scale optimizations employ microwave-assisted synthesis, reducing reaction times by 40% while maintaining yields >70%.

Reactivity and Chemical Transformations

The compound undergoes diverse reactions:

  • Oxidation: H₂O₂/CH₃COOH converts the sulfanyl (-S-) group to sulfonyl (-SO₂-), enhancing polarity.

  • Nucleophilic Substitution: The 4-chloro substituent is replaceable with amines (e.g., morpholine) under Pd catalysis .

  • Cycloadditions: The allyl group participates in Diels-Alder reactions, enabling access to polycyclic derivatives.

Notably, the sulfanyl group’s lability under acidic conditions necessitates careful handling during purification.

Biological Activity and Mechanisms

Anticancer Screening

Against MCF-7 breast cancer cells, the compound shows IC₅₀ = 12.3 µM, comparable to tamoxifen (IC₅₀ = 10.1 µM). Mechanistic studies indicate topoisomerase II inhibition (Ki = 0.45 µM), with DNA binding confirmed via fluorescence quenching .

Structure-Activity Relationships (SAR)

  • Chlorine Position: 4-Chloro analogs exhibit 3× greater potency than 2-chloro derivatives against Bacillus subtilis.

  • Sulfanyl vs. Sulfonyl: Sulfonyl analogs (e.g., 1-allyl-2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole) show reduced cytotoxicity (HeLa IC₅₀ = 28 µM vs. 12.3 µM for sulfanyl).

Comparative Analysis with Analogous Compounds

Table 2: Activity Comparison of Imidazole Derivatives

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
1-Allyl-2-[(4-Cl-benzyl)sulfanyl]...8–1612.3
1-Allyl-2-[(3,4-Cl₂-benzyl)sulfanyl]...4–89.8
1-Allyl-2-[(4-F-benzyl)sulfanyl]...16–3218.9

The 3,4-dichloro derivative (CAS 339277-06-4) demonstrates superior activity due to increased halogen bonding, while fluorinated analogs suffer from reduced membrane permeability .

Research Applications and Future Directions

  • Drug Delivery Systems: Encapsulation in PEGylated liposomes improves aqueous solubility (2.8 mg/mL vs. 0.3 mg/mL free compound) and extends plasma half-life to 14 hours in murine models.

  • Material Science: Self-assembly into nanowires (diameter = 50–70 nm) showcases potential in organic electronics.

  • Targeted Therapy: Conjugation with folic acid enhances uptake in folate receptor-positive cancers (KB cells: IC₅₀ = 4.7 µM vs. 12.3 µM unconjugated).

Future studies should prioritize:

  • In vivo toxicity profiling (currently limited to acute doses in rats: LD₅₀ > 500 mg/kg).

  • Computational modeling to optimize substituent effects on topoisomerase binding.

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